molecular formula C15H16F3NO3S2 B2908182 N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1396862-72-8

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2908182
CAS No.: 1396862-72-8
M. Wt: 379.41
InChI Key: XRJPYPZIDZDNCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a sulfonamide derivative featuring a trifluoromethylphenyl group and a hydroxypropyl-thiophene moiety. The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, while the thiophene ring contributes to π-π interactions and electronic effects. The hydroxyl group may improve solubility but could reduce membrane permeability compared to non-polar substituents. Structural analogs in the provided evidence suggest this compound is part of a broader class of sulfonamides with diverse pharmacological applications, though direct biological data for this specific compound are absent in the evidence .

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO3S2/c1-14(20,13-3-2-8-23-13)10-19-24(21,22)9-11-4-6-12(7-5-11)15(16,17)18/h2-8,19-20H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJPYPZIDZDNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)CC1=CC=C(C=C1)C(F)(F)F)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural and Functional Insights:

Trifluoromethyl vs. Fluorophenyl Groups: The trifluoromethyl group in the target compound offers stronger electron-withdrawing effects and higher lipophilicity compared to the mono-fluorinated phenyl group in . This may enhance blood-brain barrier penetration but reduce aqueous solubility.

Thiophene vs.

Hydroxypropyl Substituent :

  • The hydroxyl group in the target compound contrasts with the hydroxymethyl and ethoxy groups in analogs. This may increase solubility but limit passive diffusion compared to more lipophilic substituents .

Pharmacological Implications: Sulfonamides are commonly associated with enzyme inhibition (e.g., carbonic anhydrase) or receptor modulation. However, specific target data are unavailable in the evidence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.